molecular formula C7H6FNO B8804095 3-Fluorobenzaldehyde oxime

3-Fluorobenzaldehyde oxime

Cat. No.: B8804095
M. Wt: 139.13 g/mol
InChI Key: ZFFMHBULJWGCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Oxidation and Reduction Reactions

The oxime functional group undergoes distinct redox transformations:

  • Oxidation : Treatment with oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions converts the oxime group (–C=N–OH) into a nitro group (–NO₂), yielding 3-fluoronitrobenzene derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the oxime to a primary amine, producing 3-fluorobenzylamine.

Cycloaddition Reactions

3-Fluorobenzaldehyde oxime participates in 1,3-dipolar cycloadditions with alkenes or alkynes to form heterocyclic compounds:

Reaction PartnerProductConditionsReference
EthyleneIsoxazolidine derivativeThermal or microwave
AcetyleneIsoxazole derivativeCu(I) catalysis, 110°C

The fluorine atom enhances the electrophilicity of the oxime, facilitating regioselective cycloadditions.

Nucleophilic Substitution

The meta-fluorine atom undergoes substitution with nucleophiles under specific conditions:

NucleophileReagent/ConditionsProductYield
MethoxideNaOMe, DMSO, 30°C3-Methoxybenzaldehyde oxime70–85%
AminesAlCl₃, CH₂Cl₂, RTAryl-substituted oxime derivatives43–99%

Aluminum chloride mediates Friedel-Crafts alkylation, enabling the synthesis of α-aryl chloroximes .

Copper-Catalyzed Arylations

This compound reacts with aryl halides via Cu(I)-catalyzed Ullmann-type coupling:

  • Mechanism :

    • Oxidative insertion of Cu(I) into the C–I bond forms a Cu(III) intermediate.

    • Deprotonation of the oxime generates a nucleophilic species.

    • Reductive elimination produces O-aryl oximes (e.g., 3-fluoro-O-phenylbenzaldoxime) .

Aluminum-Mediated Tautomerization

AlCl₃ promotes tautomerization of β-nitrostyrene intermediates to aci-nitro forms, which react with chloride to form gem-chloronitroso species. These tautomerize to stable oximes .

Geometric Isomerism and Tautomerization

The C=N bond in this compound allows for cis (Z) and trans (E) isomerism. The trans isomer predominates in solution due to steric and electronic stabilization. Tautomerization between oxime and nitroso forms is metal-dependent, as seen in Al(III)-mediated pathways .

Coordination Chemistry

The oxime group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Al(III). These complexes are pivotal in catalytic cycles for C–C bond formation .

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for preparing 3-fluorobenzaldehyde oxime?

  • Methodology : Use hydroxylamine hydrochloride (NH2_2OH·HCl) in excess (1.5–2.0 equivalents) under alkaline conditions (e.g., NaOH/EtOH) to ensure complete conversion of 3-fluorobenzaldehyde to the oxime. The reaction is typically refluxed for 2–4 hours. The crude product can be extracted using ethyl acetate without further purification for immediate use in downstream reactions .

Q. How can the purity of this compound be characterized?

  • Methodology :

  • GC-FTIR : Analyze isomer elution profiles using gas chromatography coupled with Fourier-transform infrared spectroscopy. Selective wavenumbers (e.g., 950–1050 cm1^{-1} for oxime C=N-O stretches) help distinguish isomers .
  • NMR : Use 13C^{13}\text{C} NMR (in deuterated solvents like D2_2O) to monitor reaction progress and confirm structural integrity. For example, the oxime proton (-NOH) appears as a broad singlet at δ 9–11 ppm in 1H^1\text{H} NMR .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Wear protective gloves (nitrile), goggles, and lab coats to avoid dermal/ocular exposure.
  • Use fume hoods to minimize inhalation risks.
  • In case of eye contact, rinse immediately with water for 15 minutes (per S26 safety guidelines) .

Advanced Research Questions

Q. How does the fluorination position (ortho, meta, para) influence the reactivity of benzaldehyde oximes in catalytic systems?

  • Methodology : Design competitive assays using 13C^{13}\text{C}-labeled glucose and fluorinated benzaldehydes in whole-cell catalysis (e.g., S. cerevisiae). Monitor product formation via in-cell 13C^{13}\text{C} NMR.
  • Key Findings :

SubstrateRelative Reactivity (vs. Benzaldehyde)
3-Fluorobenzaldehyde1.19
4-Fluorobenzaldehyde0.56
  • The meta-fluorinated derivative shows reactivity closer to unsubstituted benzaldehyde due to reduced steric and electronic hindrance .

Q. What computational approaches predict isomerization dynamics in oximes?

  • Methodology : Perform density functional theory (DFT) calculations to model intramolecular oxime transfer reactions. Focus on intermediates with activation barriers >20 kcal/mol, as these are less likely to be experimentally observable. For acetone oxime models, water expulsion steps are rate-limiting .

Q. How can this compound be utilized in biological imaging probes?

  • Methodology : Conjugate the oxime to polyamide cores via oxime ligation for positron emission tomography (PET). For example, react 3-fluorobenzaldehyde with 18F^{18}\text{F}-labeled precursors under mild acidic conditions (pH 4–5) to generate targeted probes .

Q. How to reconcile discrepancies in reactivity data between isolated enzymes and whole-cell systems?

  • Methodology :

  • Compare in vitro enzyme kinetics (e.g., pyruvate decarboxylase activity) with in-cell NMR data.
  • Example : Isolated enzymes show higher activity for 2-fluorobenzaldehyde (relative rate = 1.62), while whole-cell systems favor 3-fluorobenzaldehyde due to membrane permeability and intracellular microenvironment effects .

Q. Data Contradiction Analysis

  • Issue : Conflicting reports on fluorinated benzaldehyde reactivity in enzymatic vs. whole-cell systems.
  • Resolution :
    • Experimental Design : Conduct parallel assays using isolated enzymes (e.g., purified pyruvate decarboxylase) and whole-cell lysates under identical substrate concentrations.
    • Variables to Control : pH, temperature, and cofactor availability (e.g., thiamine pyrophosphate).
    • Statistical Validation : Use ANOVA to assess significance (p < 0.05) across triplicate trials .

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

N-[(3-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H

InChI Key

ZFFMHBULJWGCKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=NO

Origin of Product

United States

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